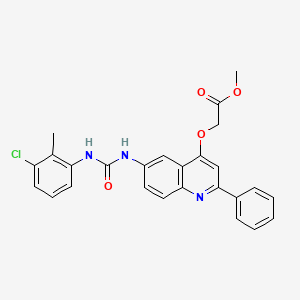
Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:
- Chemical Formula : C22H22ClN3O3
- Molecular Weight : 403.87 g/mol
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. In a study focusing on similar compounds, it was found that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines. This compound is hypothesized to exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : It is believed to promote programmed cell death in malignant cells, enhancing therapeutic efficacy.
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, although specific data on this compound is limited.
Case Studies
-
Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds structurally similar to this compound resulted in reduced viability and increased apoptosis markers.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 10 Cell cycle arrest and apoptosis MCF7 (Breast Cancer) 15 Induction of oxidative stress A549 (Lung Cancer) 12 Inhibition of DNA synthesis - Animal Studies : Animal models treated with similar quinoline derivatives showed significant tumor regression compared to control groups, suggesting a potential for therapeutic use in oncology.
特性
IUPAC Name |
methyl 2-[6-[(3-chloro-2-methylphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-16-20(27)9-6-10-21(16)30-26(32)28-18-11-12-22-19(13-18)24(34-15-25(31)33-2)14-23(29-22)17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBGOBWACCQTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













